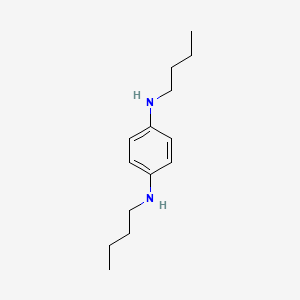

N1,N4-Dibutyl-1,4-benzenediamine

Beschreibung

N1,N4-Dibutyl-1,4-benzenediamine (CAS: 10368-06-6) is a benzene diamine derivative with two butyl (-C₄H₉) groups attached to the nitrogen atoms at the 1 and 4 positions of the aromatic ring. Its molecular formula is C₁₄H₂₄N₂, with an average molecular weight of 220.36 g/mol and a monoisotopic mass of 220.193949 Da . The compound is characterized by its lipophilic butyl substituents, which influence its solubility, reactivity, and applications in organic synthesis, polymer chemistry, or agrochemical research. Its ChemSpider ID is 3308456, and it is cataloged under MDL number MFCD00272307 .

Eigenschaften

Molekularformel |

C14H24N2 |

|---|---|

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

1-N,4-N-dibutylbenzene-1,4-diamine |

InChI |

InChI=1S/C14H24N2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10,15-16H,3-6,11-12H2,1-2H3 |

InChI-Schlüssel |

XWHKJSDRWVTJCH-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC1=CC=C(C=C1)NCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N1,N4-Dibutyl-1,4-benzenediamine can be synthesized through the alkylation of 1,4-benzenediamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of butyl bromide or butyl chloride.

Industrial Production Methods: In industrial settings, the synthesis of N1,N4-Dibutyl-1,4-benzenediamine is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion.

Analyse Chemischer Reaktionen

Types of Reactions: N1,N4-Dibutyl-1,4-benzenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzenediamines.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

Antioxidant in Lubricants and Oils

N1,N4-Dibutyl-1,4-benzenediamine is primarily used as an antioxidant in the formulation of lubricants, hydraulic fluids, and transformer oils. Its effectiveness in preventing oxidative degradation makes it valuable for maintaining the stability of hydrocarbon products derived from cracking or pyrolysis processes. It helps prolong the life of these products by mitigating the formation of harmful oxidation products .

Rubber Industry

This compound serves as a rubber antioxidant and anti-aging agent. It is included in formulations to enhance the durability and performance of rubber products by preventing oxidative damage during processing and storage. The preparation methods for this compound have been optimized to ensure high yields and efficiency in production .

Polymerization Inhibitor

N1,N4-Dibutyl-1,4-benzenediamine acts as a polymerization inhibitor in the production of various vinyl monomers such as acrylates. By controlling the polymerization process, it ensures the quality and consistency of the final polymer products .

Scientific Research Applications

Conductivity Enhancement in Organic Electronics

Recent studies have investigated the role of N1,N4-Dibutyl-1,4-benzenediamine as a dopant in organic semiconductor materials. It has been shown to significantly enhance the electrical conductivity of polymer blends used in organic electronics. The compound's n-doping capability allows for improved charge transport properties, making it a candidate for applications in organic photovoltaic devices and organic light-emitting diodes (OLEDs) .

Biological Studies

Research has highlighted the potential therapeutic roles of N1,N4-Dibutyl-1,4-benzenediamine analogs in biological systems. Studies indicate that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties beneficial for managing conditions such as diabetes. For instance, co-administration with mesenchymal stem cells has shown promising results in enhancing pancreatic regeneration and reducing inflammation in diabetic models .

Case Studies

Wirkmechanismus

The mechanism of action of N1,N4-Dibutyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The butyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

(a) N1,N1-Dipropyl-1,4-benzenediamine (CAS: 105293-89-8)

- Molecular formula : C₁₂H₂₀N₂.

- Key difference : Shorter propyl (-C₃H₇) substituents instead of butyl groups.

(b) N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS: MFCD10686579)

- Molecular formula : C₉H₁₀F₃N₂.

- Key difference : Methyl (-CH₃) groups and a trifluoromethyl (-CF₃) substituent at the 2-position.

- Impact : The electron-withdrawing -CF₃ group enhances electrophilicity, making this compound more reactive in SNAr (nucleophilic aromatic substitution) reactions compared to the dibutyl derivative .

(c) N1,N4-Dicyclohexyl-1,4-benzenediamine (CAS: 4175-38-6)

- Molecular formula : C₁₈H₂₈N₂.

- Key difference : Bulky cyclohexyl (C₆H₁₁) substituents.

- Impact : Increased steric hindrance reduces reaction rates in cross-coupling or polymerization processes. Boiling point (439.6°C ) and density (1.075 g/cm³ ) are significantly higher than those of the dibutyl analog .

Aromatic and Halogen-Substituted Benzenediamines

(a) N1,N4-Di-1-naphthalenyl-1,4-benzenediamine (CAS: 10368-27-1)

(b) 2,6-Dichloro-1,4-benzenediamine

- Molecular formula : C₆H₆Cl₂N₂.

- Key difference : Chlorine atoms at the 2 and 6 positions.

- Impact: Classified as a suspected carcinogen (Carc. 2 H351), highlighting the toxicity risks of halogenated benzenediamines compared to alkylated derivatives like the dibutyl compound .

Functionalized Derivatives

(a) N,N′-Diacetyl-1,4-phenylenediamine (CAS: 140-50-1)

(b) 4-N-(1,1-Difluoropropan-2-ylidene)-1-N,N-dimethylbenzene-1,4-diamine

- Molecular formula : C₁₁H₁₃F₂N₂.

- Key difference : Fluorinated substituents.

- Impact : Designed for agrochemical applications, demonstrating how fluorination enhances bioactivity and environmental stability .

Data Table: Comparative Properties of Selected Benzenediamines

Biologische Aktivität

N1,N4-Dibutyl-1,4-benzenediamine is a compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its effects.

N1,N4-Dibutyl-1,4-benzenediamine is characterized by its two butyl groups attached to the nitrogen atoms of the 1,4-benzenediamine structure. This configuration enhances its lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives that may exhibit different biological activities.

The biological activity of N1,N4-Dibutyl-1,4-benzenediamine is primarily attributed to its ability to interact with specific molecular targets including enzymes and receptors. Its lipophilic nature allows it to modulate several biochemical pathways. For instance:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism in the liver.

- Cell Signaling : It influences signaling pathways related to oxidative stress responses, potentially affecting gene expression linked to antioxidant defenses.

Cellular Effects

N1,N4-Dibutyl-1,4-benzenediamine has been shown to influence various cellular processes:

- Oxidative Stress : The compound modulates oxidative stress responses by altering the expression of genes associated with antioxidant mechanisms.

- Toxicity Profiles : In animal models, varying dosages lead to different outcomes; low doses may enhance biochemical pathways while high doses can exhibit toxic effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of N1,N4-Dibutyl-1,4-benzenediamine:

- Skin Sensitization : A report noted a case of skin sensitization in an occupational setting where exposure to this compound was documented. It highlighted the need for careful handling due to potential allergic reactions .

- Toxicological Assessments : Research conducted by NIOSH evaluated the compound's health effects across various endpoints such as carcinogenicity and reproductive toxicity. It was classified within specific exposure bands indicating its potential hazards in occupational settings .

- Environmental Impact : Studies indicated that N1,N4-Dibutyl-1,4-benzenediamine could pose risks to aquatic life if released into water bodies due to its toxicity profile .

Summary of Biological Activities

Dosage Effects in Animal Models

| Dosage (mg/kg) | Biological Effect |

|---|---|

| Low (0.5) | Enhanced biochemical pathways |

| Moderate (5) | No significant adverse effects |

| High (50) | Toxic effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.